3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
Description
The compound 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a hybrid molecule featuring a coumarin scaffold (6-methoxy-2H-chromen-2-one) linked via a carbonyl group to a piperazine ring substituted with a 3-chloro-4-methylphenyl group. This structure combines the bioactive coumarin core, known for its diverse pharmacological properties (e.g., anticoagulant, anticancer, and antimicrobial activities), with a piperazine moiety that enhances solubility and modulates receptor interactions . The 3-chloro-4-methylphenyl substituent on the piperazine likely contributes to steric and electronic effects, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-14-3-4-16(13-19(14)23)24-7-9-25(10-8-24)21(26)18-12-15-11-17(28-2)5-6-20(15)29-22(18)27/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAQUKFZQCXUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst. The resulting chromenone is then subjected to further functionalization to introduce the methoxy group at the 6-position.
The next step involves the formation of the piperazine ring, which is achieved by reacting 3-chloro-4-methylphenylamine with ethylene diamine under controlled conditions. The resulting piperazine derivative is then coupled with the chromenone core through a carbonylation reaction, typically using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
Key Features:
- Chromone Core : The compound features a chromenone backbone, known for its diverse biological activities.
- Piperazine Moiety : The presence of the piperazine ring contributes to its pharmacological properties, particularly in neuropharmacology.
Anticancer Properties
Research indicates that compounds with similar structures to 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one exhibit significant anticancer activity. For instance, Mannich bases derived from chromones have shown cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of chromone derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than 2 µg/mL against MCF-7 cells, indicating strong anticancer potential .
Neuropharmacological Effects
Compounds containing piperazine rings are often investigated for their neuropharmacological effects. The specific compound may act as a serotonin receptor modulator, which is crucial in treating conditions such as anxiety and depression. Research on similar piperazine derivatives has shown promising results in modulating neurotransmitter systems .
Antimicrobial Activity
Chromone derivatives have also been studied for their antimicrobial properties. Some studies report that compounds with similar structural features demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Therapeutic Potential
The unique combination of the chromenone and piperazine structures positions this compound as a candidate for further development in pharmacotherapy. Its potential applications include:
- Anticancer agents : Targeting specific cancer cell lines.
- Neuroactive drugs : Modulating neurotransmitter activity for mental health treatments.
- Antimicrobial agents : Addressing bacterial infections.
Synthesis and Modification
The synthesis of this compound involves standard organic chemistry techniques, including condensation reactions and cyclization processes. Researchers are exploring modifications to enhance its efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs sharing the coumarin-piperazine-carbonyl framework or related pharmacophores. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Halogenation : The 3-chloro-4-methylphenyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to the 3-chlorophenyl analog (), which lacks the methyl group. Brominated coumarins (e.g., 6-bromo derivatives) exhibit enhanced binding to hydrophobic pockets in enzymes but may reduce solubility .
- Linker Flexibility : Piperazine linked via carbonyl (target compound) vs. methylene () or propoxy () groups alters conformational freedom. Rigid carbonyl linkers favor precise receptor interactions, while flexible linkers improve bioavailability .
Core Scaffold Variations: Replacing coumarin with phthalazinone () shifts activity toward PARP-1 inhibition, highlighting the importance of the coumarin core in targeting specific pathways (e.g., kinases or cytochrome P450) .
Synthetic Accessibility :
- Microwave-assisted synthesis () improves yields and reaction times for coumarin-piperazine hybrids compared to conventional methods. The target compound’s synthesis likely follows similar protocols but requires optimization for the 3-chloro-4-methylphenyl substituent .
Anticancer Potential: Indolylcyanoenone hybrids () show potent antiproliferative activity, suggesting that introducing bulky substituents (e.g., hexyl or allyl chains) on the coumarin-piperazine framework enhances cytotoxicity .
Biological Activity
The compound 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a chromenone core, a piperazine moiety, and various substituents that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure can be represented as follows:
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Chromenone Core : The chromenone structure is synthesized through a condensation reaction between salicylaldehyde and a β-ketoester.
- Piperazine Coupling : The piperazine ring is introduced via nucleophilic substitution with 3-chloro-4-methylphenylpiperazine.
- Carbonylation : A carbonyl group is added to the piperazine moiety, enhancing the compound's reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been shown to possess antibacterial properties against various strains, including resistant bacteria . The specific compound under review is hypothesized to demonstrate similar effects due to its structural components.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. For example, related piperazine hybrids have shown effectiveness against cancer cell lines such as HCT-15 (colon carcinoma) and Jurkat cells (leukemia) . The mechanism often involves the induction of apoptosis through interactions with cellular pathways related to cell proliferation and survival.
Hemolytic Activity
The safety profile of drug candidates is crucial for their clinical application. Hemolytic assays have indicated that certain derivatives maintain low hemolytic rates, suggesting they may selectively target bacterial cells while sparing mammalian red blood cells . This selectivity is attributed to differences in membrane composition between bacterial and human cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain some of the pharmacological effects observed in related compounds .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 μg/mL. |
| Study 2 | Showed cytotoxic effects on HCT-15 cells with an IC50 value of 15 μM, indicating potential as an anticancer agent. |
| Study 3 | Evaluated hemolytic activity revealing less than 5% hemolysis at therapeutic concentrations, supporting biosafety for use in humans. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
